Cas no 4765-77-9 (6-chloro-1,4-dihydropyrimidin-4-one)

6-Chloro-1,4-dihydropyrimidin-4-one is a heterocyclic organic compound featuring a pyrimidine core substituted with a chloro group at the 6-position and a ketone functionality at the 4-position. This structure serves as a versatile intermediate in medicinal chemistry and pharmaceutical synthesis, particularly in the development of nucleoside analogs and enzyme inhibitors. Its electron-deficient pyrimidine ring enhances reactivity in nucleophilic substitution reactions, enabling efficient derivatization. The compound's stability under standard conditions and compatibility with diverse synthetic methodologies make it valuable for constructing complex molecular architectures. It is often employed in the synthesis of bioactive molecules targeting viral or bacterial pathogens, as well as in materials science for designing functionalized heterocyclic systems.
6-chloro-1,4-dihydropyrimidin-4-one structure
4765-77-9 structure
Product Name:6-chloro-1,4-dihydropyrimidin-4-one
CAS No:4765-77-9
MF:C4H3ClN2O
MW:130.53241944313
MDL:MFCD06200891
CID:45296
PubChem ID:87561277
Update Time:2025-07-02

6-chloro-1,4-dihydropyrimidin-4-one Chemical and Physical Properties

Names and Identifiers

    • 6-Chloro-4-hydroxypyrimidine
    • 6-Chloro-4-pyrimidinol
    • 4-Chloro-6-hydroxypyrimidine
    • 6-Hydrazino-pyrimidin-4-ol
    • 6-Chloro-4(1H)-Pyrimidinone
    • 6-chloro-1H-pyrimidin-4-one
    • 6-Chloropyrimidin-4(1H)-one
    • 6-Chloropyrimidin-4(3H)-one
    • 6-Chloro-pyrimidin-4-ol
    • 6-Chloro-3,4-dihydro-4-oxopyrimidine
    • 6-chloropyrimidin-4-ol
    • 4(1H)-Pyrimidinone, 6-chloro-
    • zlchem 18
    • NSC618279
    • PubChem7030
    • 4-hydroxy-6-chloropyrimidine
    • MLS004491792
    • KSC494A2P
    • 6-chloro-3H-pyrimidin-4-one
    • PYR091
    • ZLB0005
    • 6-chloro-1,4-dihydropyrimidin-4-one
    • GS-6823
    • 6-chloropyrimidin-4(3H)-one;6-Chloro-4-hydroxypyrimidine
    • AB05055
    • 4765-77-9
    • 6-chloro-4-hydroxypyrimidine, AldrichCPR
    • SY017399
    • AC-907/25004276
    • 2-(((2,3-Dihydro-1H-inden-5-yl)oxy)methyl)oxirane
    • AM20100191
    • A7291
    • AC-6200
    • NSC-618279
    • CHEBI:194643
    • CHEMBL1983289
    • CL0237
    • C2368
    • DTXSID50326843
    • 4-chloro-1H-pyrimidin-6-one
    • EN300-95577
    • AKOS009158422
    • CS-W002541
    • SCHEMBL858924
    • AXFABVAPHSWFMD-UHFFFAOYSA-N
    • AKOS024258505
    • MFCD00233957
    • NCI60_005512
    • FD7369
    • SMR003288742
    • W-202833
    • FT-0600912
    • SCHEMBL24931195
    • DB-005390
    • pyrimidin-4(1H)-one, 6-chloro-
    • MDL: MFCD06200891
    • Inchi: 1S/C4H3ClN2O/c5-3-1-4(8)7-2-6-3/h1-2H,(H,6,7,8)
    • InChI Key: AXFABVAPHSWFMD-UHFFFAOYSA-N
    • SMILES: ClC1=CC(NC=N1)=O

Computed Properties

  • Exact Mass: 129.99300
  • Monoisotopic Mass: 129.993
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 173
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 41.5
  • XLogP3: 0.1

Experimental Properties

  • Color/Form: Gray white to light yellow solid
  • Density: 1.553
  • Melting Point: 192.0 to 198.0 deg-C
  • Boiling Point: 199.4°C at 760 mmHg
  • Flash Point: 74.407℃
  • Refractive Index: 1.632
  • PSA: 46.01000
  • LogP: 0.83560

6-chloro-1,4-dihydropyrimidin-4-one Security Information

6-chloro-1,4-dihydropyrimidin-4-one Customs Data

  • HS CODE:2933599090
  • Customs Data:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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6-chloro-1,4-dihydropyrimidin-4-one Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:4765-77-9)6-chloro-1,4-dihydropyrimidin-4-one
Order Number:A7291
Stock Status:in Stock
Quantity:250.0g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:33
Price ($):248.0
Email:sales@amadischem.com

6-chloro-1,4-dihydropyrimidin-4-one Related Literature

  • 1. Molecular recognition of modified nucleobases. Self-complementarity and base-pairing of betainic guanine model compounds
    Andreas Schmidt,Nikoloz Kobakhidze,Markus Karl Kindermann J. Chem. Soc. Perkin Trans. 1 2002 982
  • 2. Specific inhibitors in vitamin biosynthesis. Part 7. Syntheses of blocked 7,8-dihydropteridines viaα-amino ketones
    Saiba S. Al-Hassan,Robert J. Cameron,Adrian W. C. Curran,William J. S. Lyall,Sydney H. Nicholson,David R. Robinson,Alexander Stuart,Colin J. Suckling,Irene Stirling,Hamish C. S. Wood J. Chem. Soc. Perkin Trans. 1 1985 1645
  • 3. Specific inhibitors in vitamin biosynthesis. Part 10. Synthesis of 7- and 8-substituted 7-deazaguanines
    Colin L. Gibson,Kyuji Ohta,Klaus Paulini,Colin J. Suckling J. Chem. Soc. Perkin Trans. 1 1998 3025
  • 4. 251. Pyrimidine reactions. Part III. The methylation product of 4-amino-6-hydroxypyrimidine, and related compounds
    D. J. Brown,J. S. Harper J. Chem. Soc. 1961 1298
  • 5. Heterocyclic studies. Part XXXIV. Some 5H-pyrimido[4,5-b][1,4]thiazine-6(7H)-ones, -4,6(3H,7H)-diones and -2,4,6(1H,3H,7H)-triones

Additional information on 6-chloro-1,4-dihydropyrimidin-4-one

Comprehensive Overview of 6-Chloro-1,4-dihydropyrimidin-4-one (CAS No. 4765-77-9): Properties, Applications, and Research Insights

6-Chloro-1,4-dihydropyrimidin-4-one (CAS No. 4765-77-9) is a heterocyclic organic compound belonging to the pyrimidine family, a class of molecules with significant relevance in pharmaceutical and agrochemical research. This compound, characterized by its chloro-substituted pyrimidine core, has garnered attention due to its versatile applications in medicinal chemistry and material science. Researchers and industry professionals frequently search for terms like "6-chloro-1,4-dihydropyrimidin-4-one synthesis", "CAS 4765-77-9 applications", and "pyrimidine derivatives in drug discovery", reflecting its growing importance.

The molecular structure of 6-chloro-1,4-dihydropyrimidin-4-one features a six-membered ring with nitrogen atoms at positions 1 and 3, a carbonyl group at position 4, and a chlorine substituent at position 6. This arrangement contributes to its unique reactivity, making it a valuable intermediate in the synthesis of more complex heterocyclic compounds. Recent studies highlight its role in developing antiviral agents and enzyme inhibitors, aligning with current trends in targeting RNA-based pathogens and metabolic disorders.

In the context of green chemistry, researchers are exploring eco-friendly synthesis routes for CAS 4765-77-9, such as microwave-assisted reactions or catalytic methods, to reduce waste and energy consumption. This aligns with the broader industry shift toward sustainable practices, a topic frequently queried in academic and industrial forums. Additionally, computational studies leveraging AI-driven molecular modeling have predicted potential bioactivities of this compound, further driving interest in its derivatives.

From a commercial perspective, 6-chloro-1,4-dihydropyrimidin-4-one is often sourced for high-throughput screening libraries due to its scaffold diversity. Its compatibility with cross-coupling reactions (e.g., Suzuki-Miyaura) enables the rapid generation of analogs for structure-activity relationship (SAR) studies. Queries like "pyrimidine-based drug candidates 2024" or "chloropyrimidine solubility data" underscore its relevance in modern drug design pipelines.

Analytical characterization of this compound typically involves HPLC purity analysis, NMR spectroscopy, and mass spectrometry, with datasets often shared in open-access repositories to accelerate collaborative research. Notably, its stability under varying pH conditions makes it suitable for formulations in preclinical studies, a feature highlighted in recent patents covering controlled-release formulations.

Emerging applications of 6-chloro-1,4-dihydropyrimidin-4-one extend to materials science, where its π-conjugated system is investigated for organic electronics and photoactive coatings. This interdisciplinary potential answers frequent search trends like "pyrimidine materials for OLEDs" or "heterocyclic compounds in energy storage", bridging chemistry and engineering domains.

In summary, CAS 4765-77-9 represents a multifaceted building block with expanding utility across life sciences and technology sectors. Its integration into cutting-edge research—from machine learning-aided molecular design to sustainable synthesis—ensures its continued prominence in scientific literature and industrial workflows.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:4765-77-9)6-chloro-1,4-dihydropyrimidin-4-one
A7291
Purity:99%
Quantity:250.0g
Price ($):248.0
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